

Revolutionizing Live Cell Imaging with Dbco-nhco-peg2-CH2cooh: A Detailed Guide

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Compound of Interest

Compound Name: Dbco-nhco-peg2-CH2cooh

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Introduction

Live cell imaging is a critical tool in modern biological research, offering profound insights into the dynamic processes that govern cellular function. The advent of bioorthogonal chemistry has significantly advanced this field by enabling the precise labeling of biomolecules in their native environment without interfering with cellular activities. Among the most powerful bioorthogonal techniques is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or "copper-free click chemistry," which is prized for its high specificity and biocompatibility.^{[1][2]} This application note provides a comprehensive guide to the use of **Dbco-nhco-peg2-CH2cooh**, a key reagent in copper-free click chemistry, for the fluorescent labeling of biomolecules in living cells.

Dbco-nhco-peg2-CH2cooh is a heterobifunctional linker composed of a dibenzocyclooctyne (DBCO) group, a carboxylic acid, and a hydrophilic polyethylene glycol (PEG2) spacer. The strained alkyne of the DBCO group selectively reacts with azide-functionalized molecules to form a stable triazole linkage.^[1] The terminal carboxylic acid allows for the conjugation of this linker to amine-containing molecules, such as proteins and antibodies, through the formation of an amide bond. The PEG2 spacer enhances the water solubility of the molecule and minimizes steric hindrance, which is advantageous for biomolecule conjugation and subsequent biological interactions.^[1]

Core Applications in Live Cell Imaging:

- Targeted Labeling of Proteins: Conjugate **Dbco-nhco-peg2-CH2cooh** to antibodies or other targeting moieties to visualize the localization and trafficking of specific proteins on the cell

surface or within intracellular compartments.

- **Metabolic Labeling:** Introduce azide-modified metabolic precursors (e.g., sugars, amino acids, or nucleosides) into cells, which are then incorporated into newly synthesized biomolecules. These azide-tagged molecules can then be visualized by reacting them with a DBCO-functionalized fluorescent probe.[\[2\]](#)
- **Pulse-Chase Experiments:** Track the lifecycle of biomolecules by introducing an azide-labeled precursor for a defined period (pulse) and then monitoring its fate over time (chase) using DBCO-fluorophore conjugates.
- **Super-Resolution Microscopy:** The compact size of the DBCO linker and the attached fluorophore is beneficial for advanced imaging techniques that demand high labeling density and precision.[\[1\]](#)

Quantitative Data Summary

The efficiency of bioorthogonal labeling is paramount for acquiring high-quality imaging data with a strong signal-to-noise ratio.[\[1\]](#) The following tables provide a summary of key quantitative parameters for the application of DBCO-based reagents in bioconjugation and live cell imaging.

Parameter	Value	Reference(s)
DBCO-Azide Reaction Rate	$\sim 0.1 \text{ M}^{-1}\text{s}^{-1}$	[1] [3]
Optimal pH for NHS Ester Conjugation	7-9	[1]
Recommended Molar Excess of DBCO-NHS Ester to Antibody	10 to 50-fold	[1]
Typical Incubation Time for Antibody-DBCO Conjugation	30 minutes at room temperature or 2 hours on ice	[1]
Typical Incubation Time for DBCO-Azide Click Reaction in Cells	15-60 minutes at 37°C	[2] [4]

Reagent Combination	Relative Reaction Rate	Reference(s)
DBCO + Azide	Faster than BCN + Azide	[1]
Tetrazine + TCO	Significantly faster than DBCO + Azide	[1]
Tetrazine + BCN	Slower than Tetrazine + TCO	[1]

Experimental Protocols

Here, we provide detailed protocols for the conjugation of **Dbco-nhco-peg2-CH2cooh** to an antibody and its subsequent use for labeling azide-modified live cells.

Protocol 1: Activation of **Dbco-nhco-peg2-CH2cooh** and Conjugation to an Antibody

This protocol details the conversion of the carboxylic acid of **Dbco-nhco-peg2-CH2cooh** to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on an antibody.[1]

Materials:

- **Dbco-nhco-peg2-CH2cooh**
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column

Procedure:

- Activation of **Dbco-nhco-peg2-CH2cooh**:
 - Dissolve **Dbco-nhco-peg2-CH2cooh**, DCC/EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
 - Incubate the reaction for 1-2 hours at room temperature to form the DBCO-PEG2-NHS ester.[\[1\]](#)
- Antibody Conjugation:
 - Add the freshly prepared DBCO-PEG2-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.[\[1\]](#)
 - Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.[\[1\]](#)
- Quenching and Purification:
 - Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[\[1\]](#)
 - Purify the DBCO-functionalized antibody by using a desalting column to remove excess DBCO reagent and byproducts.

Protocol 2: Metabolic Labeling of Live Cells with Azide-Modified Sugars

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans.[\[2\]](#)

Materials:

- Adherent mammalian cells (e.g., HeLa, HEK293)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding:
 - Seed the cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere overnight.
- Metabolic Labeling:
 - Prepare a stock solution of Ac₄ManNAz in DMSO.
 - Dilute the Ac₄ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.
 - Replace the medium on the cells with the Ac₄ManNAz-containing medium.
 - Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).[\[2\]](#)

Protocol 3: Fluorescent Labeling of Azide-Modified Live Cells

This protocol outlines the labeling of azide-modified live cells with a DBCO-functionalized antibody for fluorescence microscopy.[\[1\]](#)

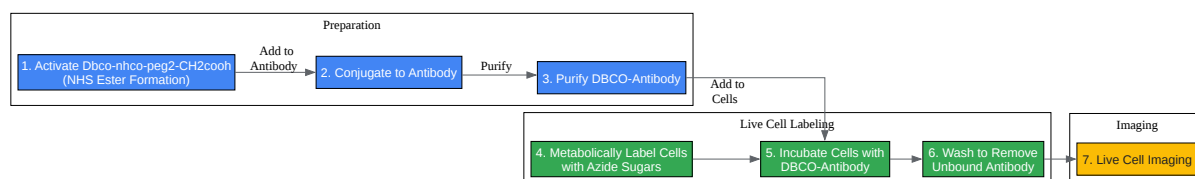
Materials:

- Azide-labeled live cells (from Protocol 2)
- DBCO-functionalized antibody (from Protocol 1) conjugated to a fluorescent dye
- Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)
- Fluorescence microscope equipped with a live-cell imaging chamber

Procedure:

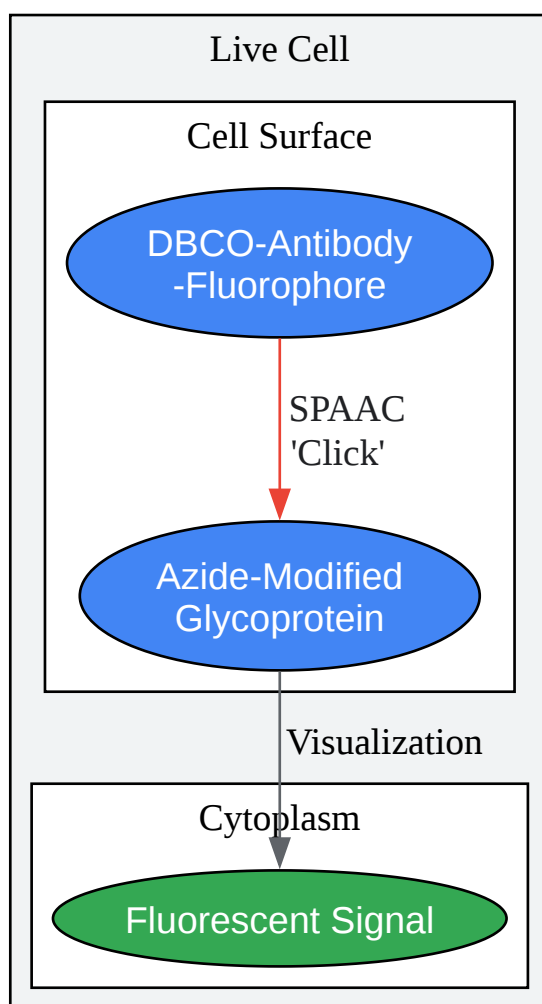
- Cell Preparation:
 - Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.[\[1\]](#)
- Labeling:
 - Dilute the DBCO-functionalized antibody-fluorophore conjugate in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).[\[1\]](#)
 - Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO₂ incubator.[\[1\]](#)
- Washing:
 - Remove the antibody solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.[\[1\]](#)
- Imaging:
 - Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.
 - Acquire images using the appropriate filter sets for the chosen fluorophore.

Visualizations



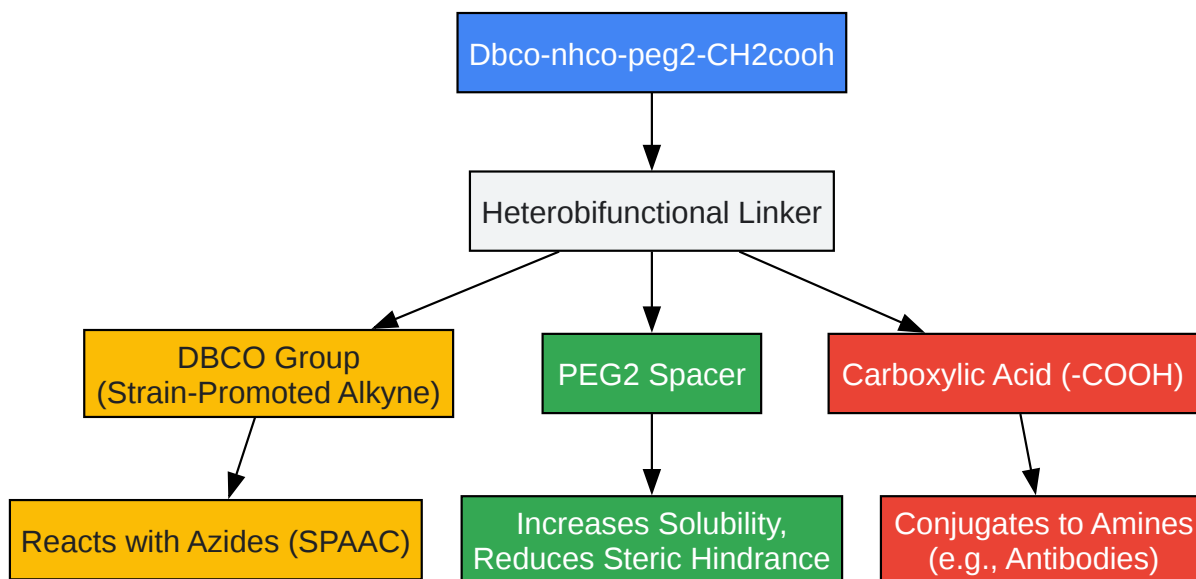
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Experimental workflow for live cell imaging.



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SPAAC-mediated labeling of cell surface glycoproteins.



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Functional components of **Dbco-nhco-peg2-CH2COOH**.

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